propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate
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Overview
Description
Propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a propyl ester group, a substituted benzene ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate typically involves multiple steps. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Esterification: The formation of the propyl ester group.
Amidation: The formation of the amide bond between the benzene ring and the prop-2-enoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common in industrial settings to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets. The nitro group and the amide bond play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}benzoate
- Propyl 4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzoate
Uniqueness
Propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which can influence its reactivity and biological activity. The presence of the propyl ester group also adds to its distinct chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
propyl 4-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-2-11-27-19(24)14-5-7-15(8-6-14)21-18(23)10-4-13-3-9-16(20)17(12-13)22(25)26/h3-10,12H,2,11H2,1H3,(H,21,23)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAYDPQTYYEABM-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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